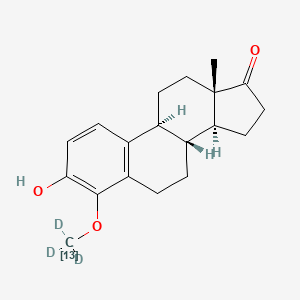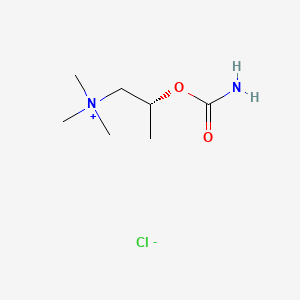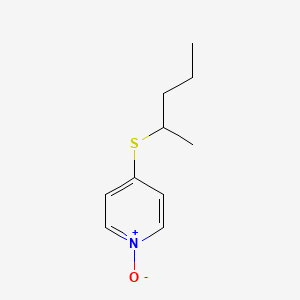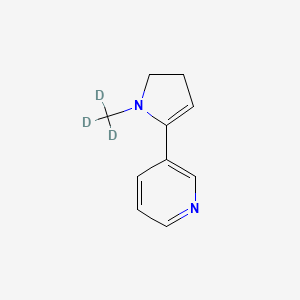
Thioridazine-d3 2-Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioridazine-d3 2-Sulfone is a labelled metabolite of Thioridazine . Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder .
Synthesis Analysis
The synthesis of Thioridazine involves various chemical reactions. The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . In general, the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .Molecular Structure Analysis
The molecular formula of Thioridazine-d3 2-Sulfone is C21H23D3N2O2S2 . The molecular weight is 405.59 .Chemical Reactions Analysis
The stereoselective kinetic biotransformation of Thioridazine by endophytic fungi has been investigated . The sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidated yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .Scientific Research Applications
Biotransformation Studies
Thioridazine-d3 2-Sulfone can be used in biotransformation studies . The stereoselective kinetic biotransformation of thioridazine, a phenothiazine neuroleptic drug, by endophytic fungi has been investigated . In general, the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5) were oxidized yielding the major human metabolites thioridazine-2-sulfoxide and thioridazine-5-sulfoxide .
Pharmaceutical Testing
Thioridazine-d3 2-Sulfone is used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for the most reliable pharmaceutical testing .
Antifungal Activity Research
Research has been conducted into the synthesis and antifungal activity of novel sulfone derivatives . The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied .
Safety And Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thioridazine-d3 2-Sulfone involves the oxidation of Thioridazine-d3 2-Sulfide to form the desired sulfone.", "Starting Materials": [ "Thioridazine-d3 2-Sulfide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Thioridazine-d3 2-Sulfide is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "The oxidizing agent is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours).", "The reaction mixture is then quenched with a suitable reagent (e.g. sodium bisulfite, sodium thiosulfate) to remove any unreacted oxidizing agent.", "The product is then isolated by standard techniques (e.g. filtration, evaporation, chromatography) to yield Thioridazine-d3 2-Sulfone." ] } | |
CAS RN |
1329652-09-6 |
Product Name |
Thioridazine-d3 2-Sulfone |
Molecular Formula |
C21H26N2O2S2 |
Molecular Weight |
405.589 |
IUPAC Name |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChI Key |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
synonyms |
10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)

![N-[2-[2-[Bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B588519.png)



